molecular formula C6H6F3N3 B3367591 Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine CAS No. 1823585-68-7

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine

Cat. No. B3367591
CAS RN: 1823585-68-7
M. Wt: 177.13 g/mol
InChI Key: GHYOLTADTFMFIY-UHFFFAOYSA-N
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Description

“Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This compound has a trifluoromethyl group attached to the pyrimidine ring, which can significantly improve the physicochemical and pharmacological properties of the parent molecules .


Synthesis Analysis

The synthesis of trifluoromethyl pyrimidine derivatives, including “this compound”, often involves multi-step reactions . For example, a series of novel trifluoromethyl pyrimidine derivatives were synthesized through four-step reactions . The synthesis process typically involves the use of readily available starting materials and features broad substrate scope, high efficiency, and scalability .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring with a trifluoromethyl group attached to it . The presence of the trifluoromethyl group can significantly influence the molecule’s properties, making it a valuable moiety in the design of biologically active molecules .


Chemical Reactions Analysis

Trifluoromethyl pyrimidine derivatives, including “this compound”, can undergo various chemical reactions . For instance, they can participate in multi-component reactions, which are characterized by broad substrate scope, high efficiency, and scalability . These reactions provide a straightforward route to biologically important trifluoromethyl pyrimidine derivatives .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 178.11 . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble . The compound has a lipophilicity log Po/w (iLOGP) of 1.01 .

Scientific Research Applications

Heterocyclic Aromatic Amines (HAAs) and Cancer Research

Heterocyclic aromatic amines are formed in meats and other foods during cooking at high temperatures. These compounds, including variants like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied for their carcinogenic potential in humans. Research has shown that HAAs can cause DNA adducts in the mammary gland after metabolic activation, suggesting a possible etiological role in human breast cancer. Moreover, humans exposed to cooked meats are confirmed to be exposed to HAAs, which underlines the importance of understanding these compounds' formation, metabolism, and effects on human health (Snyderwine, 1994).

Advanced Oxidation Processes for Pollutant Degradation

Nitrogen-containing compounds, such as amines and dyes, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been reviewed as effective methods to mineralize nitrogen-containing compounds, improving the efficacy of treatment schemes. This includes the degradation of aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. Such processes are crucial for addressing the global concern regarding the presence of toxic amino-compounds and their harmful degradation products in water resources (Bhat & Gogate, 2021).

Pharmaceutical Development

The pyrimidine core, integral to compounds like Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine, serves as a scaffold for developing biologically active compounds due to its wide range of pharmacological activities. These activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic properties. A systematic analysis of pyrimidine derivatives from a pharmacological point of view can serve as a basis for further development of new highly effective and safe medicines (Chiriapkin, 2022).

Safety and Hazards

The safety information for “Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine” indicates that it should be stored sealed in dry conditions at 2-8°C . The compound has a GHS pictogram with a signal word of “Warning” and hazard statements H315, H319, and H335 .

Future Directions

Trifluoromethyl pyrimidine derivatives, including “Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine”, have shown potential in various applications, such as antifungal, insecticidal, and anticancer activities . Future research could focus on further studying the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl pyrimidine cores .

properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-10-5-2-4(6(7,8)9)11-3-12-5/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYOLTADTFMFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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